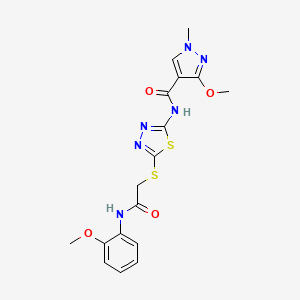

3-methoxy-N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound is a heterocyclic carboxamide derivative featuring a 1,3,4-thiadiazole core linked to a 1-methylpyrazole-4-carboxamide moiety via a thioether bridge. The structure includes two methoxy substituents: one on the pyrazole ring and another on the 2-methoxyphenyl group. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in oncology and antimicrobial research .

Properties

IUPAC Name |

3-methoxy-N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S2/c1-23-8-10(15(22-23)27-3)14(25)19-16-20-21-17(29-16)28-9-13(24)18-11-6-4-5-7-12(11)26-2/h4-8H,9H2,1-3H3,(H,18,24)(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYZXWMLFFUYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide , identified by CAS number 1171661-41-8 , is a derivative of thiadiazole and pyrazole, which are known for their diverse biological activities. The structural complexity of this compound suggests potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 434.5 g/mol . The presence of the thiadiazole and pyrazole rings contributes to its biological activity profile, as these moieties are associated with various therapeutic effects.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against a range of bacterial and fungal strains. For instance, derivatives have shown effective inhibition against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| 18a | Salmonella typhi | 15 | 500 |

| 18b | E. coli | 19 | 500 |

| 19 | S. aureus | 62.5 (MIC) | - |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, certain compounds have demonstrated decreased viability in various cancer cell lines, including human breast (T47D) and colon cancer (HT-29) cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

| Compound | Cancer Cell Line | Viability Reduction (%) |

|---|---|---|

| CPDT | T47D | Significant |

| FPDT | HT-29 | Significant |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The thiadiazole ring may interfere with microbial cell wall synthesis or function as an enzyme inhibitor.

- Anticancer Mechanism : Thiadiazoles can induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives for their anticancer properties. These compounds were tested against multiple cancer cell lines, revealing a strong correlation between structural modifications and biological activity . Variations in substituents on the thiadiazole ring significantly impacted efficacy, suggesting that further optimization could enhance therapeutic potential.

Scientific Research Applications

Anticancer Activity

The compound's structure incorporates a 1,3,4-thiadiazole moiety, which has been reported to exhibit anticancer properties. Various studies have shown that thiadiazole derivatives can inhibit tumor growth by targeting specific enzymes and growth factors involved in cancer progression. For instance, derivatives of thiadiazole have been identified as effective inhibitors of kinases and other biological enzymes associated with cancer development .

Antimicrobial Properties

Thiadiazole derivatives are well-documented for their antimicrobial activities. Research indicates that compounds containing the thiadiazole ring can effectively combat a range of pathogens, including bacteria and fungi. The incorporation of a methoxyphenyl group in the structure may enhance this activity due to improved lipophilicity and cell membrane permeability .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of similar compounds. The presence of functional groups such as carboxamide and thiol contributes to the modulation of inflammatory pathways, suggesting that 3-methoxy-N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide could serve as a lead compound for developing new anti-inflammatory drugs .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. The interaction between the thiadiazole ring and various biological targets has been explored through computational studies and in vitro assays. These studies reveal that the compound may act by inhibiting specific enzymes involved in cellular signaling pathways related to cancer and inflammation .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications can also be explored to enhance its pharmacological properties. For example, variations in substituents on the thiadiazole or pyrazole rings may lead to derivatives with improved activity profiles .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s 1,3,4-thiadiazole core distinguishes it from thiazole () or oxadiazole () derivatives. Thiadiazoles are less common but exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects .

- Substituent Impact : The 2-methoxyphenyl group in the target compound may improve solubility compared to chlorophenyl (Dasatinib) or nitro groups in analogues (). Methoxy substituents also modulate π-π stacking in enzyme binding pockets .

- Thioether Linkage : Unique to the target compound, this linkage may enhance conformational flexibility and redox activity compared to rigid ether or amine bridges in analogues ().

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Profile

Key Findings :

- The target compound’s methoxy groups likely contribute to a lower LogP than Dasatinib, suggesting improved aqueous solubility.

- Thiadiazole derivatives generally exhibit moderate solubility, but the thioether side chain may enhance membrane permeability .

NMR and Structural Analysis

- Chemical Shift Trends () : The methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) align with shifts observed in 2-methoxyphenyl and pyrazole derivatives. Regional chemical shift variations (e.g., δ 2.5–3.0 ppm for methyl groups) distinguish the target compound from oxadiazole or thiazole analogues .

Q & A

Q. Data Contradiction Example :

| Study | Substituent | IC₅₀ (µM) | Cell Line |

|---|---|---|---|

| A | 2-Methoxyphenyl | 1.2 | HeLa |

| B | 4-Fluorophenyl | 8.5 | MCF-7 |

Explanation: Differences in cell line sensitivity and substituent electronics explain variability.

Advanced: What strategies optimize the thiadiazole-pyrazole core for enhanced target selectivity?

Methodological Answer:

- Bioisosteric replacement : Swap thiadiazole with 1,2,4-triazole to reduce metabolic liability while retaining H-bonding capacity .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the core with E3 ligase ligands (e.g., thalidomide) to degrade overactive kinases .

- Crystallography-guided design : X-ray structures of target-bound complexes identify regions tolerant to bulkier groups (e.g., cyclopropyl at pyrazole N1) .

Basic: How to troubleshoot low yields in the final amidation step?

Methodological Answer:

Common issues and fixes:

- Incomplete activation : Use fresh EDCI/HOBt and pre-activate carboxylic acid for 30 min before adding amine .

- Moisture sensitivity : Conduct reactions under N₂ with molecular sieves to scavenge H₂O .

- Byproduct formation : Monitor via TLC (hexane:EtOAc 3:1); silica gel chromatography removes unreacted amine .

Advanced: What computational tools validate reaction mechanisms for novel derivatives?

Methodological Answer:

- DFT calculations (Gaussian 16) : Model transition states (e.g., SN2 displacement in thioether formation) to confirm energy barriers (<25 kcal/mol) .

- Reaction pathway prediction (ICReDD) : AI-driven platforms predict optimal conditions (e.g., solvent:THF, catalyst:CuI) for Suzuki-Miyaura couplings .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.